
4-(2-furylmethyl)-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including compounds similar to "4-(2-furylmethyl)-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol," often involves multi-step reactions that incorporate various functional groups into the triazole core. These processes can include the Mannich reaction and interactions with different organic and inorganic bases in alcoholic or aqueous media to form salts and other derivatives (Safonov, Panasenko, & Knysh, 2017; Ünver, Deniz, Celik, Akar, Küçük, & Sancak, 2016).
Molecular Structure Analysis
The molecular structure of triazole derivatives, including the subject compound, is characterized using various spectroscopic and computational methods. Techniques such as NMR, IR spectroscopy, and density functional theory (DFT) calculations provide insights into the geometry, electronic structure, and vibrational frequencies of these molecules, enabling a detailed understanding of their structural characteristics (Avcı, Atalay, Cömert, & Dinçer, 2011; Karayel & Özbey, 2008).
Chemical Reactions and Properties
1,2,4-Triazole derivatives engage in a variety of chemical reactions, reflecting their versatile chemical properties. These can include interactions with different reagents to form new bonds, structural modifications through reactions such as alkylation and acylation, and the formation of salts and other derivatives with altered physical and chemical properties (Dyachenko & Chernega, 2006; Esmaili & Nematollahi, 2013).
Physical Properties Analysis
The physical properties of "4-(2-furylmethyl)-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol" and similar compounds are crucial for their application and function. These properties can include solubility in various solvents, melting points, and stability under different conditions, which are essential for pharmaceutical formulation and material science applications (Khilkovets, 2021).
Chemical Properties Analysis
Chemical properties, such as reactivity with different functional groups, stability in various chemical environments, and the ability to undergo specific reactions, define the utility of triazole derivatives in chemical synthesis and as intermediates in the production of more complex molecules. The presence of functional groups such as morpholine and furylmethyl enhances the reactivity and opens new pathways for chemical modifications and applications (Safonov, Panasenko, & Knysh, 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis and Derivative Formation
The compound "4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol" was used as a precursor in the synthesis of various derivatives including alkylated derivatives, Mannich base derivatives, Schiff base derivatives, and others, highlighting the chemical versatility and potential applications of 1,2,4-triazole compounds in research (Bayrak et al., 2009).
Physical and Chemical Analysis
Salts of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids were synthesized and their structures were established using modern physical-chemical methods of analysis such as elemental analysis, 1H-NMR spectroscopy, and HPLC-MS (Safonov et al., 2017).
Antimicrobial and Antifungal Properties
- Antimicrobial and Antifungal Activity: The antimicrobial and antifungal properties of various 1,2,4-triazole derivatives were studied, revealing that some compounds showed significant activity against specific pathogens, indicating the potential use of these compounds in developing new antimicrobial and antifungal agents (Shcherbyna et al., 2018).
Biological and Pharmacological Applications
Antileishmanial Activity
1,2,4-triazole derivatives with morpholine were studied for their in vitro antileishmanial activities against Leishmania infantum promastigots. The results indicated that these compounds, especially one with a specific derivative, exhibited considerable antileishmanial activity (Süleymanoğlu et al., 2018).
Antinociceptive Effects
The antinociceptive activity of 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was examined in mice. The compounds produced antinociceptive effects without impacting the motor coordination or myorelaxation of animals, suggesting their potential for pain management (Listos Joanna et al., 2013).
Antimicrobial Agents
New 1,2,4-triazole derivatives containing a morpholine moiety were synthesized and evaluated for their antimicrobial activities. Some of the compounds exhibited good to moderate antimicrobial activity, indicating their potential as antimicrobial agents (Sahin et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(furan-2-ylmethyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c18-11-13-12-10(14-3-6-16-7-4-14)15(11)8-9-2-1-5-17-9/h1-2,5H,3-4,6-8H2,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODKMDZDCCCUJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NNC(=S)N2CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

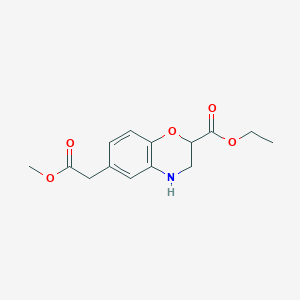
![6-morpholino-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide](/img/structure/B2496542.png)
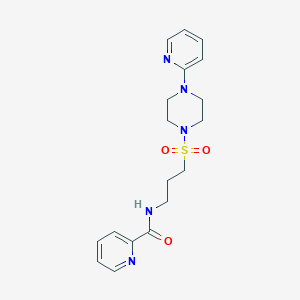

![N-(3-methoxybenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2496548.png)
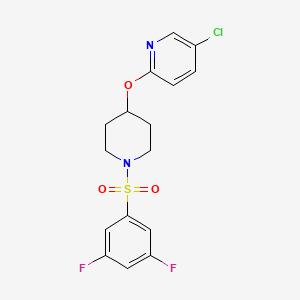
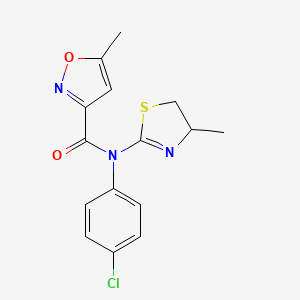
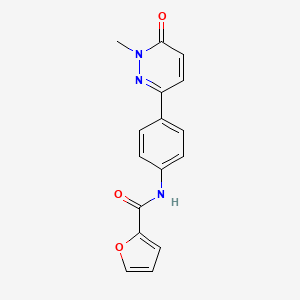
![N-{4-[1-propanoyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2496554.png)
![3-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenecarboxamide](/img/structure/B2496556.png)
![(5-Oxo-bicyclo[2.2.2]oct-2-yl)-carbamic acid tert-butyl ester](/img/structure/B2496558.png)
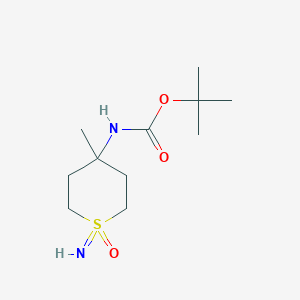

![7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2496562.png)